molecular formula C8H4FN3 B1344723 6-Fluoro-1H-indazole-5-carbonitrile CAS No. 633327-11-4

6-Fluoro-1H-indazole-5-carbonitrile

Cat. No. B1344723
M. Wt: 161.14 g/mol
InChI Key: VXUYVSMGNDIOLK-UHFFFAOYSA-N
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Description

“6-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 1H-indazoles, including “6-Fluoro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-indazole-5-carbonitrile” consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The InChI Code for this compound is 1S/C8H4FN3/c9-7-2-8-6 (4-11-12-8)1-5 (7)3-10/h1-2,4H, (H,11,12) .


Physical And Chemical Properties Analysis

“6-Fluoro-1H-indazole-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Field

This compound is used in the field of Chemical Synthesis .

Application

6-Fluoro-1H-indazole-5-carbonitrile is a chemical compound used in the synthesis of various other compounds .

Results

The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Use in the Synthesis of Indazoles

Field

This compound is used in the field of Heterocyclic Chemistry .

Application

6-Fluoro-1H-indazole-5-carbonitrile can be used in the synthesis of 1H- and 2H-indazoles .

Method of Application

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results

These synthetic approaches have been optimized over the last five years and can produce a wide variety of indazole compounds .

Use in Medicinal Chemistry

Field

This compound is used in the field of Medicinal Chemistry .

Application

Indazole-containing heterocyclic compounds, which can be synthesized using 6-Fluoro-1H-indazole-5-carbonitrile, have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Results

The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Use in Material Science

Field

This compound is used in the field of Material Science .

Application

The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .

Method of Application

This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

Results

The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .

Use in Drug Discovery

Field

This compound is used in the field of Drug Discovery .

Application

Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Results

The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Use in Sustainable Multicomponent Reactions

Field

This compound is used in the field of Sustainable Chemistry .

Application

1H-indole-3-carbaldehyde, a similar compound to 6-Fluoro-1H-indazole-5-carbonitrile, has been used in sustainable multicomponent reactions . These reactions are often used in the assembly of pharmaceutically interesting scaffolds .

Results

The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .

Safety And Hazards

The safety data sheet for “6-Fluoro-1H-indazole-5-carbonitrile” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

6-fluoro-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUYVSMGNDIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indazole-5-carbonitrile

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